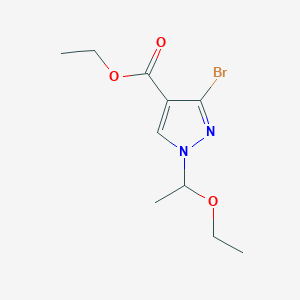

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthetic route for Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate involves the bromination of a pyrazole ring and subsequent esterification of the carboxylic acid group. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Chemical Reactions Analysis

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and cross-coupling reactions. Researchers have explored its reactivity in different contexts .

Applications De Recherche Scientifique

Synthesis and Intermediate Use

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate and its derivatives are primarily recognized for their roles as intermediates in the synthesis of various compounds. For instance, they serve as important intermediates in the synthesis of new insecticides like chlorantraniliprole. The significance of these compounds lies in their high yield and purity, making them valuable in industrial applications due to their straightforward synthesis process and cost-effectiveness (Lan Zhi-li, 2007). Similarly, other derivatives have been synthesized through esterification and bromination processes, further emphasizing their role in the creation of significant chemical intermediates (Ji Ya-fei, 2009).

Catalysis and Synthesis Enhancement

In terms of enhancing synthesis processes, ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate derivatives have been utilized to facilitate regio-selective synthesis. For example, the use of indium bromide as a catalyst in the synthesis of pyrazole-4-carboxylates highlights the compound's role in improving the efficiency of chemical reactions. This process benefits from ultrasound irradiation, leading to a more efficient and selective synthesis (K. Prabakaran et al., 2012).

Structural Formation and Modification

The compound and its derivatives are also pivotal in the structural formation and modification of various chemical entities. For instance, they partake in reactions leading to the formation of regioisomeric pyrazoles and the selective formation of specific pyrazole derivatives. This indicates their versatility and importance in creating a wide range of chemical structures with potential applications across different fields (E. I. Mikhed’kina et al., 2009).

Applications in Optical and Material Sciences

Further expanding their utility, derivatives of ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate have shown potential in optical and material sciences. Specific derivatives have demonstrated nonlinear optical properties, making them candidates for optical limiting applications. This highlights the compound's role in the development of new materials with specialized optical characteristics (B. Chandrakantha et al., 2013).

Safety And Hazards

- MSDS : Link to MSDS

Propriétés

IUPAC Name |

ethyl 3-bromo-1-(1-ethoxyethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVDTYZNXKHMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C(=N1)Br)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B2700393.png)

![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)

![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)

![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)

![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2700408.png)